molecular formula C14H16Cl3NO2 B129027 Zoxamide CAS No. 156052-68-5

Zoxamide

Cat. No.: B129027
CAS No.: 156052-68-5
M. Wt: 336.6 g/mol
InChI Key: SOUGWDPPRBKJEX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Zoxamide is a chlorinated benzamide fungicide . Its primary target is the microtubule formation in cells . By binding to B-tubulin, it disrupts the formation of microtubules .

Mode of Action

this compound operates by countering the oomycetes . The mode of action of this compound involves nuclear partition and destruction of the microtubule cytoskeleton . This disruption of microtubule formation prevents the normal functioning of cells, leading to their death .

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell division and growth. By disrupting microtubule formation, this compound interferes with the normal cell division process . This leads to the death of the cells and prevents the spread of the fungi.

Pharmacokinetics

this compound has a low acute toxicity . The major routes of dissipation for this compound are hydrolysis and photodegradation . This compound may remain in the environment for days to months due to its immobile nature .

Result of Action

The result of this compound’s action is the death of the targeted cells. By disrupting the formation of microtubules, this compound prevents the normal functioning of cells, leading to their death . This effectively controls the spread of the fungi.

Action Environment

The fate of this compound in the environment can be attributed to the type and geological nature of soils . Biotic and abiotic ecological factors’ implications on this compound’s presence in the environment were assessed via hydrolysis, photolysis, and bio-degradative procedures . This compound displayed an overall varying fate in the environment .

Biochemical Analysis

Biochemical Properties

Zoxamide functions primarily by inhibiting the polymerization of β-tubulin, a protein essential for microtubule formation in eukaryotic cells . This inhibition disrupts the microtubule network, leading to mitotic arrest and cell death in fungal pathogens . This compound interacts specifically with β-tubulin, binding to a site distinct from other tubulin inhibitors, which contributes to its unique mode of action . Additionally, this compound has been shown to interact with other cellular proteins involved in microtubule dynamics, further enhancing its antifungal efficacy .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those of fungal origin. By disrupting microtubule assembly, this compound interferes with essential cellular processes such as mitosis and intracellular transport . This disruption leads to the inhibition of cell division and ultimately cell death. In addition to its impact on microtubules, this compound has been observed to affect cell signaling pathways and gene expression, further contributing to its antifungal activity . The compound’s ability to induce oxidative stress and disrupt cellular metabolism also plays a role in its overall effectiveness .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the β-tubulin protein, preventing the polymerization of tubulin into microtubules . This binding occurs at a specific site on β-tubulin, distinct from the binding sites of other tubulin inhibitors . The inhibition of microtubule formation leads to mitotic arrest, as the cells are unable to properly segregate their chromosomes during cell division . Additionally, this compound’s interaction with β-tubulin induces conformational changes that further disrupt microtubule dynamics . These molecular interactions are critical for this compound’s fungicidal activity and its ability to control fungal infections .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a reduction in its antifungal activity . Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged mitotic arrest and cell death . These temporal effects are important considerations for the effective use of this compound in agricultural settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to effectively control fungal infections without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage management when using this compound in agricultural applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve antifungal activity .

Metabolic Pathways

This compound is metabolized through various pathways in both plants and animals. In plants, this compound undergoes hydrolysis and oxidation, leading to the formation of several metabolites . These metabolites can further interact with cellular enzymes and cofactors, influencing metabolic flux and metabolite levels . In animals, this compound is primarily metabolized in the liver, where it undergoes similar hydrolytic and oxidative processes . The metabolic pathways of this compound are crucial for understanding its persistence and efficacy in different biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s low aqueous solubility and volatility influence its distribution, with a tendency to accumulate in lipid-rich tissues . This compound interacts with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The distribution of this compound within the plant or animal body can affect its localization and accumulation, impacting its overall efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target site, the microtubules . The compound is directed to specific cellular compartments where microtubule assembly occurs, such as the cytoplasm and mitotic spindle . Post-translational modifications and targeting signals play a role in directing this compound to these compartments . The subcellular localization of this compound is essential for its activity, as it ensures that the compound reaches its target site and exerts its antifungal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zoxamide is synthesized through a multi-step process involving the chlorination of benzamide derivatives. The key steps include:

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Zoxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound include chlorinated benzamides and amines. Photodegradation products vary depending on the specific conditions but generally include a range of smaller organic molecules .

Comparison with Similar Compounds

Similar Compounds

    Mancozeb: Another fungicide used to control similar fungal diseases.

    Ethaboxam: A benzamide fungicide similar to zoxamide, used primarily against oomycetes.

Uniqueness of this compound

This compound is unique due to its specific mode of action targeting β-tubulin in oomycetes, which reduces the likelihood of cross-resistance with other fungicides. Its low environmental persistence and minimal impact on non-target organisms further enhance its suitability for agricultural use .

Properties

IUPAC Name

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUGWDPPRBKJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032581
Record name Zoxamide
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Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline]
Record name Zoxamide
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Solubility

In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C
Record name Zoxamide
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Density

1.38 g/cu m at 20 °C
Record name Zoxamide
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Vapor Pressure

0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C
Record name Zoxamide
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Color/Form

White solid, Fine, white powder

CAS No.

156052-68-5
Record name Zoxamide
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Record name Zoxamide
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Record name Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl
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Record name ZOXAMIDE
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Record name Zoxamide
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Melting Point

158-160 °C
Record name Zoxamide
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a well-stirred solution of 1.1 g (13.1 mmol) sodium bicarbonate in 15 mL water was added solid 3-amino-1-chloro-3-methyl-2-pentanone hydrochloride (1 g, 5.4 mmoles) portionwise. To the resulting solution was added 15 mL of hexane followed by dropwise addition of a solution of 3,5-dichloro-4-methylbenzoyl chloride (1.2 g, 5.4 mmol) in 1 mL of tetrahydrofuran. Another 15 mL of hexane was added, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was filtered, and the resulting white solid was dried in a vacuum oven yielding 1.1 g of 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide as a white solid (mp 159°-161° C.).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does zoxamide exert its fungicidal effect?

A1: this compound specifically targets the β-tubulin protein in oomycetes. [] It binds covalently to the β-subunit, disrupting the formation of microtubules, which are essential for cell division. [] This disruption leads to the arrest of nuclear division and ultimately, cell death in the fungus. []

Q2: Does this compound affect mammalian cells in the same way?

A2: While this compound targets β-tubulin in oomycetes, its metabolic pathway in mammals involves hydroxylation and subsequent conjugation with glutathione or glucuronic acid. [] These conjugates lose their activity against mammalian cells, potentially due to an inability to cross the cell membrane. []

Q3: Are there known cases of this compound resistance in oomycetes?

A3: Yes, resistance to this compound has been observed in several oomycete species, including Phytophthora sojae and Botrytis cinerea. [, ] In P. sojae, resistance is primarily conferred by a C239S mutation in the β-tubulin gene. [] This mutation has also been found naturally in Pythium aphanidermatum, which exhibits inherent resistance to this compound. [] In B. cinerea, resistance has been linked to mutations at positions E198A, E198K, F200Y, and M233I in the β-tubulin gene. [, ]

Q4: What analytical methods are used to detect and quantify this compound?

A4: Common methods for analyzing this compound residues include gas chromatography with electron capture detection (GC-ECD) [] and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [] These techniques offer high sensitivity and selectivity for accurate quantification of this compound in various matrices.

Q5: Are there any studies on the biodegradation of this compound?

A5: A study investigated the ability of bacterial strains Escherichia coli, Streptococcus pyogenes, and Streptococcus pneumoniae to biodegrade this compound. [] While the bacteria showed potential for this compound biotransformation, the degradation rates were low to moderate, highlighting the need for further research into more efficient bioremediation strategies. []

Q6: How does this compound formulation impact its efficacy and environmental fate?

A6: Formulation plays a crucial role in this compound's performance. Conventional formulations often rely on high levels of stabilizers and organic solvents, leading to low water solubility and potential for environmental pollution. [] Nanoformulations, such as this compound nanosuspension, have shown promise in improving water solubility, deposition, and accumulation in plants, potentially leading to reduced application rates and environmental impact. []

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